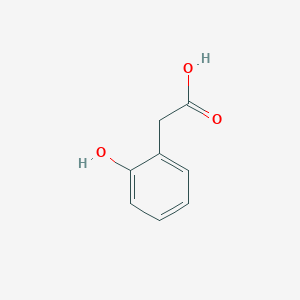

2-Hydroxyphenylacetic acid

Cat. No. B019472

Key on ui cas rn:

614-75-5

M. Wt: 152.15 g/mol

InChI Key: CCVYRRGZDBSHFU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05221772

Procedure details

`Isopar M` (500 ml), (2-chlorophenyl)acetic acid (51.3 g, 0.3M), copper II sulphate hexahydrate (2.88 g, 10 mM) and sodium hydroxide pellets (84 g, 2.1M) were changed to a 1.5 litre hastalloy vessel equipped with a stirrer and condenser. The temperature of the vessel was increased from ambient using an oil bath, while stirring the reaction mixture. The oil bath was maintained at between 210° C. and 220° C. for 6 hours and then heating was ceased and the vessel was allowed to cool to ambient temperature. Water (500 ml) was added (exothern) and the reaction mixture was stirred for a further 30 minutes. After filtering off some insoluble material (about 600 mg) the phases were separated and the upper organic phase set aside (480-490 ml). The aqueous phase was acidified to pH1 (by test paper) by adding 36% hydrochloric acid (125-155 ml, exothern), and then extracted with isopropyl acetate (2×250 ml). The combined isopropyl acetate extracts were evaporated at 60° C. and about 20 mm Hg on a rotary evaporator to give (2-hydroxyphenyl)acetic acid as brown solid (44-45 g, purity by gas chromatography 94-99%, yield 93-96%).

Name

copper

Quantity

2.88 g

Type

catalyst

Reaction Step One

Yield

93%

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[OH-:12].[Na+]>[Cu].O>[OH:12][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

copper

|

|

Quantity

|

2.88 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Two

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer and condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature of the vessel was increased from ambient

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The oil bath was maintained at between 210° C. and 220° C. for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for a further 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtering off some insoluble material (about 600 mg) the phases

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 36% hydrochloric acid (125-155 ml, exothern)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with isopropyl acetate (2×250 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined isopropyl acetate extracts were evaporated at 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

about 20 mm Hg on a rotary evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC=C1)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |